![molecular formula C11H16Cl2N2 B1448166 4-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride CAS No. 1428099-97-1](/img/structure/B1448166.png)
4-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride
Overview
Description
“4-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1428099-97-1 . It has a molecular weight of 247.17 . The IUPAC name for this compound is 4-methyl-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2.2ClH/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10;;/h2-3,5,8,12H,4,6-7H2,1H3;2*1H . This code gives a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Neuroscience Research
This compound has been utilized in neuroscience to explore neurodegenerative diseases. Its structure is similar to that of MPTP, a neurotoxin used to induce Parkinson’s disease in animal models. This similarity suggests potential applications in studying neuroprotective strategies and understanding the mechanisms of neurodegeneration .
Pharmacology
In pharmacology, the tetrahydropyridine moiety present in this compound is of interest due to its potential anti-inflammatory and anticancer properties. Research has focused on synthesizing THP derivatives and studying their structure-activity relationships to develop new therapeutic agents .
Biochemistry
Biochemically, the compound’s ability to be metabolized into active metabolites that can cause oxidative stress is significant. This property is essential for studying oxidative damage and the body’s response to such stress at a molecular level .
Molecular Biology
The compound’s interactions with various molecular pathways, particularly those involving nicotinic acetylcholine receptors, are of interest in molecular biology. These interactions could provide insights into the development of new drugs targeting these receptors.
Medicinal Chemistry
In medicinal chemistry, the compound’s structural features are valuable for drug design. Its bipyridine structure, combined with the tetrahydropyridine ring, offers a scaffold for developing compounds with specific pharmacological activities .
Chemical Synthesis
The compound serves as a building block in chemical synthesis, allowing for the creation of complex molecules. Its reactivity and the presence of multiple functional groups make it a versatile reagent for constructing new chemical entities with potential biological activities .
Safety and Hazards
The compound has some safety warnings associated with it. The hazard statements include H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken while handling this compound .
properties
IUPAC Name |
4-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10;;/h2-3,5,8,12H,4,6-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXBSBOYFXQMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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